molecular formula C19H16N6O3 B11036541 methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate

Cat. No.: B11036541
M. Wt: 376.4 g/mol
InChI Key: PLCFLAVFKZSBGX-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method involves the condensation of 3-aminopyridine derivatives with Meldrum’s acid, followed by cyclization and decarboxylation . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N6O3

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-8-oxo-7-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C19H16N6O3/c1-10-14-13(15(11(2)21-10)18(27)28-3)6-8-25(17(14)26)19-22-16(23-24-19)12-5-4-7-20-9-12/h4-9H,1-3H3,(H,22,23,24)

InChI Key

PLCFLAVFKZSBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CN=CC=C4

Origin of Product

United States

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